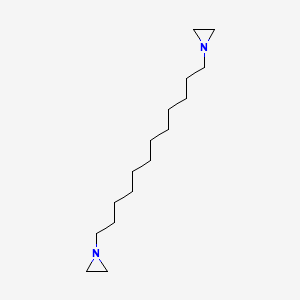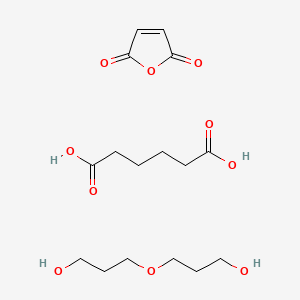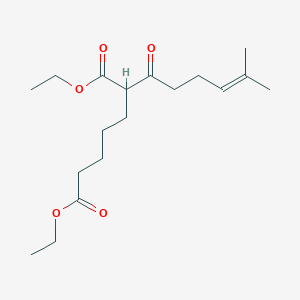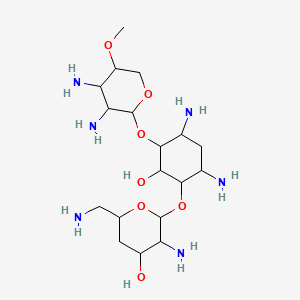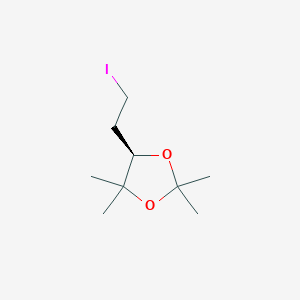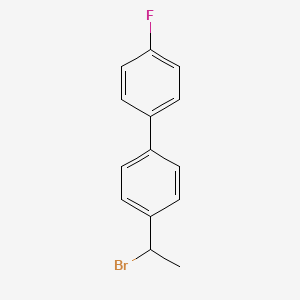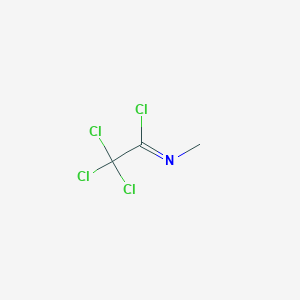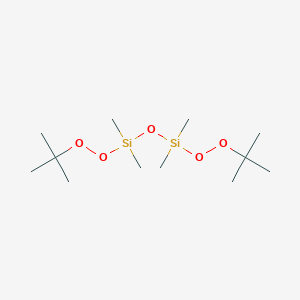![molecular formula C21H20O6 B14629652 4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-78-2](/img/structure/B14629652.png)
4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and chromene derivatives.
Etherification: The phenol derivative undergoes etherification with a suitable alkylating agent, such as 5-bromopentyl phenyl ether, under basic conditions to form the intermediate.
Cyclization: The intermediate is then subjected to cyclization reactions to form the chromene ring structure.
Oxidation: The chromene derivative is oxidized to introduce the oxo group at the 4-position.
Carboxylation: Finally, carboxylation reactions are carried out to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The phenoxy and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chromene structure is of interest for studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene structure allows it to interact with enzymes and receptors, potentially modulating their activity. The phenoxy and carboxylic acid groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-6-((5-phenoxypentyl)oxy)-1,4-dihydroquinoline-3-carboxylic acid
- 4-Oxo-6-(5-phenoxypentoxy)-1H-quinoline-3-carboxylic acid
Uniqueness
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both phenoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
53873-78-2 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-oxo-6-(5-phenoxypentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c22-18-14-20(21(23)24)27-19-10-9-16(13-17(18)19)26-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24) |
Clé InChI |
DJCBCNAICAQUOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


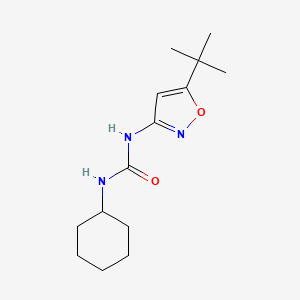
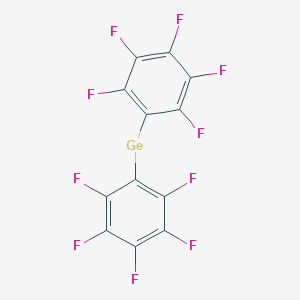
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
